molecular formula C8H11N3O4 B1396276 [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate CAS No. 1452574-96-7

[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate

Cat. No.: B1396276
CAS No.: 1452574-96-7
M. Wt: 213.19 g/mol
InChI Key: YVNHSBGUKWKREJ-UHFFFAOYSA-N
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Description

Carboxymethyl cellulose (CMC) is a cellulose derivative with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .


Synthesis Analysis

CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .


Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .


Chemical Reactions Analysis

In the synthesis of CMC, an etherification process is applied to prepare CMC from cellulosic fibers using monochloroacetic acid and sodium hydroxide as the solvent medium .


Physical and Chemical Properties Analysis

CMC has high viscosity, is nontoxic, and is generally considered to be hypoallergenic, as the major source fiber is either softwood pulp or cotton linter . The total number of carboxyl groups present in the hydrogel was measured using Equation (1). Carboxyl content (mEq100 g) =((Va − Vp) × NW) × 100 .

Scientific Research Applications

Antiviral Activities

Growth Regulatory Properties

  • Compounds synthesized from 1,2,4-triazole showed potential as plant growth stimulators, indicating their utility in agricultural research (Eliazyan et al., 2011).

Structural and Supramolecular Studies

  • Research on the molecular structures of 1,2,4-triazole derivatives via single-crystal X-ray diffraction aids in understanding their supramolecular assembly and potential applications in material science (Artime et al., 2018).

Antifungal Agent Development

  • New compounds synthesized from 1,2,4-triazole exhibited significant antifungal activity, highlighting their potential in developing new antifungal agents (Ünver et al., 2010).

Anion Sensors

  • Certain 1,2,4-triazole derivatives were effective as selective sensors for acetate anions, demonstrating their application in chemical sensing technologies (Balakit et al., 2020).

Pharmaceutical Ingredient Analysis

  • The compound was studied for its antioxidant and hepatoprotective properties, and methods were developed for determining its presence in pharmaceutical substances (Shcherbyna et al., 2019).

Photodegradation Studies

  • Understanding the photostability of triazole fungicides, including their photodegradation in various solvents, is crucial for their effective application in agriculture (Nag & Dureja, 1997).

Mechanism of Action

Target of Action

The compound [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate, also known as 2-(4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl)acetate, is a derivative of carboxymethyl cellulose (CMC) . CMC is a water-soluble derivative of cellulose and is widely used in various industries due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, and viscous properties

Mode of Action

It’s known that cmc and its derivatives interact with their targets through their anionic carboxymethyl groups . These groups replace the hydrogen atoms from some hydroxyl groups present in the pristine cellulose infrastructure , which may influence the interaction with its targets.

Biochemical Pathways

It’s known that cmc and its derivatives have been used in various applications, including food, paper, textile, and pharmaceutical industries, biomedical engineering, wastewater treatment, and energy production .

Pharmacokinetics

It’s known that the physicochemical properties of cmc and its derivatives, such as water solubility and hydrophilicity, can influence their bioavailability .

Result of Action

It’s known that cmc and its derivatives have various applications due to their characteristic properties . For example, CMC-based hydrogels have been used in wound dressing due to their excellent capability of maintaining a moist environment around the targeted wound area, which accelerates cell growth, facilitates the functioning of enzymes and hormones, and enhances cell growth factors significantly .

Action Environment

It’s known that the size and quality of plant fibers, which are used to produce cmc and its derivatives, are affected by environmental conditions such as growth location, nutrient availability, temperatures, and season .

Safety and Hazards

CMC is generally considered safe for use in various applications, including food production and medical treatments, due to its non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .

Future Directions

CMC-based materials are cheap, environment friendly, hydrophilic, biodegradable, non-toxic, and biocompatible which render it a desirable material in energy storage devices . The increasing demand for bio-based materials is gaining more attention for immediate applications in biomedical fields such as tissue engineering, wound healing, and drug delivery .

Properties

IUPAC Name

2-[4-(carboxymethyl)-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5-9-11(4-8(14)15)6(2)10(5)3-7(12)13/h3-4H2,1-2H3,(H-,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNHSBGUKWKREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=[N+]1CC(=O)O)C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate
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[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate

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